2-Benzyl-3-tert-butyl-4-methylphenol 2-Benzyl-3-tert-butyl-4-methylphenol
Brand Name: Vulcanchem
CAS No.: 67595-01-1
VCID: VC19385185
InChI: InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3
SMILES:
Molecular Formula: C18H22O
Molecular Weight: 254.4 g/mol

2-Benzyl-3-tert-butyl-4-methylphenol

CAS No.: 67595-01-1

Cat. No.: VC19385185

Molecular Formula: C18H22O

Molecular Weight: 254.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-3-tert-butyl-4-methylphenol - 67595-01-1

Specification

CAS No. 67595-01-1
Molecular Formula C18H22O
Molecular Weight 254.4 g/mol
IUPAC Name 2-benzyl-3-tert-butyl-4-methylphenol
Standard InChI InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3
Standard InChI Key OPOOFHRGSJRJDP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)O)CC2=CC=CC=C2)C(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure consists of a phenolic core with three substituents:

  • Benzyl group at the 2-position (ortho to hydroxyl),

  • tert-Butyl group at the 3-position (meta to hydroxyl),

  • Methyl group at the 4-position (para to hydroxyl).

This substitution pattern creates a sterically crowded environment around the hydroxyl group, reducing its reactivity toward oxidation while preserving antioxidant activity . The molecular formula is C₁₈H₂₂O, with a molecular weight of 254.37 g/mol.

Table 1: Comparative Properties of Substituted Phenols

Property2-Benzyl-3-tert-butyl-4-methylphenol2-tert-Butyl-4-methylphenol 2,6-Di-tert-butyl-4-methylphenol
Molecular Weight254.37164.24220.35
Melting Point (°C)Not reported52–5569–72
Boiling Point (°C)Not reported237–239265–270
SolubilityLow in water; soluble in organicsSimilarSimilar

Synthesis Pathways

Alkylation of Phenolic Precursors

The tert-butyl and benzyl groups are typically introduced via Friedel-Crafts alkylation or catalytic alkylation. For example, 2-tert-butyl-4-methylphenol is synthesized using mesoporous molecular sieves (e.g., HAlMCM-41) as catalysts, achieving conversions up to 67% at 120°C . Adapting this method for 2-benzyl-3-tert-butyl-4-methylphenol would require sequential alkylation steps:

  • tert-Butylation: Reaction of p-cresol with tert-butanol or methyl tert-butyl ether.

  • Benzylation: Introduction of the benzyl group using benzyl chloride or bromide under acidic conditions.

Table 2: Optimized Reaction Conditions for Analog Synthesis

CatalystTemperature (°C)Alkylating AgentConversion (%)Selectivity (%)
HAlMCM-41 (SiO₂/Al₂O₃ = 20)120tert-Butanol6788
HAlMCM-41 (SiO₂/Al₂O₃ = 50)120Methyl tert-butyl ether6181

Functional Applications

Antioxidant Activity

Phenolic derivatives with bulky substituents act as radical scavengers by donating hydrogen atoms from the hydroxyl group. For instance, 2,6-di-tert-butyl-4-methylphenol inhibits lipid peroxidation in biological systems . The benzyl group in 2-benzyl-3-tert-butyl-4-methylphenol may further stabilize phenoxyl radicals through resonance with the aromatic ring, enhancing antioxidant efficacy.

Polymer Stabilization

In polymer chemistry, such phenols prevent thermal degradation during processing. For example, 2-tert-butyl-4-methylphenol is used in polyolefins to mitigate chain scission at temperatures exceeding 200°C . The benzyl-substituted analog could offer superior performance in styrene-based polymers due to compatibility with aromatic matrices.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot methods for sequential alkylation to improve yield.

  • Thermal Stability Profiling: Thermogravimetric analysis (TGA) to quantify decomposition thresholds.

  • Ecotoxicity Studies: Assessing environmental persistence and bioaccumulation potential.

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